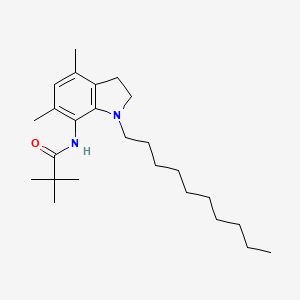
Mte2wlf3A4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an achiral compound, meaning it does not have stereoisomers
Chemical Reactions Analysis
Mte2wlf3A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mte2wlf3A4 has a wide range of scientific research applications In chemistry, it can be used as a reagent in various organic synthesis reactionsIn industry, it could be used in the production of specialized materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Mte2wlf3A4 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects .
Comparison with Similar Compounds
Mte2wlf3A4 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with similar molecular formulas or functional groups. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and properties make it a valuable tool for research and industrial applications. Further studies are needed to fully understand its synthesis, reactions, and mechanisms of action.
Properties
CAS No. |
288462-23-7 |
|---|---|
Molecular Formula |
C25H42N2O |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-(1-decyl-4,6-dimethyl-2,3-dihydroindol-7-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C25H42N2O/c1-7-8-9-10-11-12-13-14-16-27-17-15-21-19(2)18-20(3)22(23(21)27)26-24(28)25(4,5)6/h18H,7-17H2,1-6H3,(H,26,28) |
InChI Key |
AEFXXBQXPTWJJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCC2=C1C(=C(C=C2C)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















